N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide
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Overview
Description
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, an ethoxy group, a methoxymethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds through a series of reactions such as halogenation, alkylation, and acylation. The final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of a base or a catalyst, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Chloro-4-methoxyphenyl]-2-phenylacetamide
- N-[3-Chloro-4-ethoxyphenyl]-2-phenylacetamide
- N-[3-Chloro-4-(methoxymethyl)phenyl]-2-phenylacetamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide is unique due to the presence of both ethoxy and methoxymethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
90257-37-7 |
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Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-23-18-14(12-22-2)10-15(11-16(18)19)20-17(21)9-13-7-5-4-6-8-13/h4-8,10-11H,3,9,12H2,1-2H3,(H,20,21) |
InChI Key |
ZOLOBRHRPQFRCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)CC2=CC=CC=C2)COC |
Origin of Product |
United States |
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